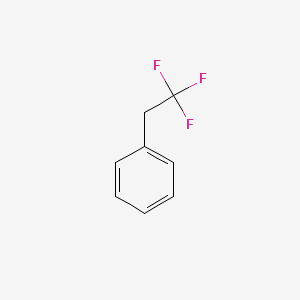

(2,2,2-Trifluoroethyl)benzene

Description

Significance of Fluorine-Containing Aromatic Compounds in Chemical Sciences

The introduction of fluorine into aromatic compounds can profoundly alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet with drastically different electronic consequences. mdpi.comnih.gov This has made fluorinated aromatic compounds exceptionally valuable across a spectrum of scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.netulb.ac.be

In medicinal chemistry, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. mdpi.com The strategic placement of fluorine on an aromatic ring can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This leads to improved pharmacokinetic profiles, such as increased half-life and bioavailability. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of nearby functional groups, which can enhance the binding affinity of a drug molecule to its target receptor. nih.gov

In materials science, fluorinated aromatics are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. researchgate.net The presence of fluorine can bestow properties such as increased thermal stability, chemical resistance, and hydrophobicity. cymitquimica.com

The Role of the 2,2,2-Trifluoroethyl Moiety in Modulating Molecular Properties

While trifluoromethyl (-CF3) groups are a common focus, the 2,2,2-trifluoroethyl (-CH2CF3) moiety offers a distinct set of properties that researchers are increasingly leveraging. The methylene (B1212753) (-CH2-) spacer between the aromatic ring and the highly electronegative trifluoromethyl group modifies the group's electronic influence on the ring compared to a directly attached -CF3 group.

The -CH2CF3 group is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms. This influences the properties of the molecule in several key ways:

Lipophilicity: The trifluoroethyl group generally increases a molecule's lipophilicity (its ability to dissolve in fats, oils, and non-polar solvents), which can improve its ability to cross cell membranes—a crucial factor in drug design. nih.gov

Metabolic Stability: Similar to other fluorinated groups, the trifluoroethyl moiety can enhance metabolic stability, making molecules more resistant to degradation in biological systems. vulcanchem.com

Binding Interactions: The trifluoroethyl group can participate in unique non-covalent interactions, including dipole-dipole and hydrogen bonding, which can be exploited to fine-tune the binding of a molecule to a biological target.

The following table provides a comparison of some physicochemical properties of (2,2,2-Trifluoroethyl)benzene and its non-fluorinated analog, Ethylbenzene (B125841), illustrating the impact of the trifluoroethyl group.

| Property | This compound | Ethylbenzene |

| Molecular Formula | C₈H₇F₃ sigmaaldrich.com | C₈H₁₀ |

| Molecular Weight | 160.14 g/mol nih.gov | 106.17 g/mol |

| Boiling Point | 143-144 °C | 136 °C |

| Density | 1.139 g/cm³ | 0.867 g/cm³ |

| logP (Octanol-Water Partition Coefficient) | 3.3 nih.gov | 3.15 |

This table presents data compiled from various chemical data sources. logP is a measure of lipophilicity.

Overview of Research Trajectories for this compound Systems

Current research involving this compound and related structures is dynamic and expansive, primarily focusing on synthetic methodology and applications in creating novel functional molecules.

A major area of investigation is the development of new and more efficient synthetic methods for introducing the trifluoroethyl group onto aromatic rings. Traditional methods like Friedel-Crafts alkylation are being supplemented by advanced transition-metal-catalyzed cross-coupling reactions. ulb.ac.bersc.org These newer methods often offer milder reaction conditions and greater functional group tolerance. For instance, researchers have developed palladium-catalyzed reactions for this purpose. researchgate.net

Another significant research trajectory is the direct C-H functionalization of the this compound core. rsc.orgrsc.org This modern synthetic strategy aims to directly convert C-H bonds on the aromatic ring into new chemical bonds, bypassing the need for pre-functionalized starting materials. nih.gov This approach is highly sought after for its efficiency and atom economy. Recent studies have demonstrated gold-catalyzed para-selective C-H alkylation of benzene (B151609) derivatives using reagents containing a trifluoroethyl group, highlighting the precise control that can be achieved in these transformations. nih.govchemrxiv.orgresearchgate.net

Furthermore, this compound serves as a key building block in the synthesis of complex molecules with potential applications in medicine and agrochemistry. ulb.ac.bevulcanchem.com For example, it can be a precursor to various substituted anilines and other intermediates that are foundational to the discovery of new bioactive compounds. vulcanchem.comnih.govthieme-connect.com Research has shown that incorporating the 2,2,2-trifluoroethyl group into potential drug candidates can lead to active compounds, demonstrating its value in structure-activity relationship (SAR) studies. vulcanchem.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSVJSGDSPDFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301294 | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21249-93-4 | |

| Record name | 21249-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21249-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 2,2,2 Trifluoroethyl Benzene and Its Derivatives

Direct Functionalization of Benzene (B151609) and Substituted Arenes

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. This approach has been successfully applied to the trifluoroethylation of arenes.

Electrophilic trifluoroethylation involves the substitution of a hydrogen atom on an aromatic ring with a trifluoroethyl group that behaves as an electrophile. Transition metal catalysis is often essential to facilitate this transformation.

Palladium catalysis offers a robust platform for the direct C-H trifluoroethylation of aromatic compounds. One highly effective method relies on the C-H activation of arenes using a palladium catalyst in conjunction with a hypervalent iodine reagent, specifically 2,2,2-trifluoroethyl(mesityl)iodonium triflate. This approach enables the ortho-selective trifluoroethylation of arenes that possess a directing group. researchgate.net

A notable catalytic procedure provides the desired products in yields up to 95% at room temperature (25 °C) within 1.5 to 3 hours, demonstrating broad functional group tolerance. researchgate.net Another strategy involves the palladium-catalyzed C-H bond trifluoroethylation of aryl iodides, which proceeds through a cascade reaction involving a Heck reaction to efficiently synthesize ortho-trifluoroethyl-substituted styrenes. Mechanistic studies of related reactions suggest the involvement of a key Pd(IV) intermediate, which is generated via the oxidative addition of the trifluoroethyl source to a palladacycle.

For specific substrates like indoles, a selective palladium-catalyzed trifluoroethylation using CF₃CH₂I as the fluoroalkyl source has been developed to prepare a variety of 2-CF₃CH₂ substituted indoles. acs.org Preliminary mechanistic studies indicate that a β-diketone ligand can accelerate the crucial oxidative addition step, while the transfer of the indole (B1671886) N-H proton is involved in the rate-determining step of the catalytic cycle. acs.org

| Substrate | Trifluoroethyl Source | Catalyst/Ligand | Product | Yield (%) |

| N-Acetylindole | CF₃CH₂I | Pd(OAc)₂ / Ac-Ile-OH | 2-(2,2,2-Trifluoroethyl)-N-acetylindole | 85 |

| N-Methylindole | CF₃CH₂I | Pd(OAc)₂ / Ac-Ile-OH | 2-(2,2,2-Trifluoroethyl)-N-methylindole | 78 |

| Indole | CF₃CH₂I | Pd(OAc)₂ / Ac-Ile-OH | 2-(2,2,2-Trifluoroethyl)indole | 72 |

| 5-Bromoindole | CF₃CH₂I | Pd(OAc)₂ / Ac-Ile-OH | 5-Bromo-2-(2,2,2-trifluoroethyl)indole | 65 |

Table 1: Examples of Palladium-Catalyzed C-H Trifluoroethylation of Indoles. Data sourced from acs.org.

Copper catalysis provides an alternative and often more economical pathway for direct C-H trifluoroethylation. An efficient method has been developed for the copper(II)-catalyzed direct trifluoroethylation of heteroarenes, such as indoles and pyrroles, using sodium 2,2,2-trifluoroethanesulfinate (CF₃CH₂SO₂Na) as the trifluoroethyl source. acs.orgnih.gov This reaction demonstrates good compatibility with various substrates and tolerates a range of functional groups, providing the desired products in good yields. acs.org

| Substrate | Trifluoroethyl Source | Catalyst | Product | Yield (%) |

| 1-Methylindole | CF₃CH₂SO₂Na | Cu(OAc)₂ | 1-Methyl-3-(2,2,2-trifluoroethyl)indole | 78 |

| 1-Benzylindole | CF₃CH₂SO₂Na | Cu(OAc)₂ | 1-Benzyl-3-(2,2,2-trifluoroethyl)indole | 72 |

| Pyrrole | CF₃CH₂SO₂Na | Cu(OAc)₂ | 2,5-bis(2,2,2-Trifluoroethyl)pyrrole | 65 |

| Indole | CF₃CH₂SO₂Na | Cu(OAc)₂ | 3-(2,2,2-Trifluoroethyl)indole | 68 |

Table 2: Examples of Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes. Data sourced from acs.org.

The outcome of direct trifluoroethylation reactions is highly dependent on the specific conditions employed.

Catalyst and Ligand: In palladium-catalyzed systems, the choice of ligand is critical. For the trifluoroethylation of indoles, a β-diketone ligand was found to accelerate the reaction by promoting the oxidative addition step. acs.org For copper-mediated reactions, ligands such as 1,10-phenanthroline (B135089) can significantly improve reaction efficiency in related perfluoroalkylation processes, although some direct trifluoroethylation methods proceed effectively without specialized ligands.

Substrate and Directing Group: The electronic properties and the presence of directing groups on the arene substrate govern the regioselectivity. In palladium-catalyzed reactions, existing functional groups often direct the C-H activation to the ortho position. For heteroarenes like indole, trifluoroethylation typically occurs at the C2 or C3 position, depending on the catalyst system and N-substituent. acs.orgacs.org

Trifluoroethyl Source: The nature of the trifluoroethylating agent (e.g., iodonium (B1229267) salts like [CF₃CH₂I(Mes)]OTf vs. sulfinate salts like CF₃CH₂SO₂Na) dictates the required catalyst system and reaction mechanism.

Temperature and Solvent: Reaction temperature can influence reaction rates and, in some cases, product selectivity by affecting the stability of intermediates. The choice of solvent is also crucial for catalyst solubility and stability.

Radical-based methods offer a complementary approach to electrophilic substitution for the formation of C-C bonds. These reactions typically involve the generation of a trifluoroethyl radical, which then adds to the aromatic ring.

As mentioned, the copper(II)-catalyzed trifluoroethylation of heteroarenes is demonstrated to proceed via a trifluoroethyl radical intermediate. acs.org This highlights the mechanistic bridge between metal-catalyzed and radical pathways. Another distinct radical approach involves photocatalysis, where visible light is used to generate the key radical species under mild conditions. For instance, photocatalytic methods have been developed for the selective 2,2,2-trifluoroethylation of styrenes, which are benzene derivatives. nih.gov In these systems, an iridium-based photocatalyst, upon irradiation with visible light, can initiate a process that generates a trifluoroethyl radical from a suitable precursor. This radical then engages in a reaction cascade to yield the final product. nih.gov

Photo-induced reactions provide a powerful means to initiate radical cascades for the synthesis of complex molecular architectures containing the trifluoroethyl group. One such method involves the photo-induced radical cyclization of benzene-tethered 1,7-enynes. Under ultraviolet irradiation and in the presence of a Togni reagent (a source of trifluoromethyl radicals) and sodium iodide, a cascade reaction is initiated.

The process is believed to commence with the generation of a trifluoromethyl radical from the Togni reagent. This radical triggers an α,β-conjugated addition and an intramolecular 6-exo cyclization, ultimately leading to the formation of a dihydroquinolin-2(1H)-one derivative that incorporates a 3-(2,2,2-trifluoroethyl) substituent. This transformation proceeds at room temperature without the need for any metal or photoredox catalysts, forming multiple new bonds in a single operation.

Radical-Mediated Trifluoroethylation Techniques

Initiator Systems and Substrate Scope

Direct methods for the synthesis of (2,2,2-trifluoroethyl)arenes often involve the formation of the trifluoroethyl-aryl bond in a single key step. One notable approach is the transition-metal-free SN2-type trifluoromethylation of benzyl (B1604629) halides. This reaction utilizes trifluoromethyltrimethylsilane (CF3SiMe3), also known as the Ruppert-Prakash reagent, as the trifluoromethyl source. The initiator system typically consists of a fluoride (B91410) source, such as cesium fluoride (CsF), in a solvent like 1,2-dimethoxyethane (B42094) (DME). The in situ generated trifluoromethyl anion (CF3⁻) then acts as a nucleophile.

The substrate scope for this methodology is broad, encompassing a variety of benzyl halides. The reaction is tolerant of different functional groups on the aromatic ring, including alkyl, alkoxy, and even halo substituents. This allows for the synthesis of a diverse range of (2,2,2-trifluoroethyl)benzene derivatives.

| Initiator System | Trifluoromethyl Source | Substrate | Product | Ref. |

| CsF in DME | CF3SiMe3 | Benzyl halides | (2,2,2-Trifluoroethyl)arenes | researchgate.net |

Another direct method involves the denitrogenative hydrotrifluoromethylation of hydrazones derived from aryl aldehydes. This reaction is induced by Togni's CF3-benziodoxolone reagent in the presence of a base system, such as potassium hydroxide (B78521) (KOH) and cesium fluoride (CsF). This transformation is also tolerant of a wide array of electronically diverse functional groups and substitution patterns on the aromatic ring. researchgate.net

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to this compound and its derivatives involve the modification of precursors that already contain either the aromatic ring or the trifluoroethyl moiety. These multistep sequences offer alternative pathways to the target compounds.

Nucleophilic Alkylation with Trifluoroethylating Agents

The synthesis of N-(2,2,2-trifluoroethyl)anilines, a key class of derivatives, can be achieved through several N-alkylation strategies. A practical, catalyst-free approach utilizes trifluoroacetic acid (TFA) as the trifluoroethyl source in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH3). google.comchemicalbook.com This method is notable for its operational simplicity and remarkable functional group tolerance, proceeding in conventional glassware without the stringent exclusion of air or moisture. google.comchemicalbook.com The reaction is believed to proceed through the in-situ reduction of a TFA-derived species to a reactive trifluoroacetaldehyde (B10831) equivalent, which then undergoes reductive amination. nih.gov

A mechanistically distinct approach involves the use of an iron porphyrin catalyst, such as FeTPPCl (TPP = tetraphenylporphyrin), to facilitate the N-trifluoroethylation of anilines. google.com In this system, 2,2,2-trifluoroethylamine (B1214592) hydrochloride serves as the trifluoroethylating agent in an aqueous solution. google.com The reaction demonstrates good substrate scope for both primary and secondary anilines. google.com

| Method | Trifluoroethyl Source | Reducing Agent / Catalyst | Substrate | Product | Ref. |

| Catalyst-Free | Trifluoroacetic acid | Phenylsilane | Secondary Amines | N-(2,2,2-trifluoroethyl)amines | google.comchemicalbook.com |

| Iron-Catalyzed | 2,2,2-Trifluoroethylamine HCl | FeTPPCl / NaNO2 / CH3COOH | Primary & Secondary Anilines | N-(2,2,2-trifluoroethyl)anilines | google.com |

The synthesis of aryl 2,2,2-trifluoroethyl ethers and sulfides represents another important class of derivatives. Aryl 2,2,2-trifluoroethyl sulfides can be prepared via a copper(I)-catalyzed Goldberg-Ullmann type coupling reaction. This method employs aryl iodides as the aromatic precursor and 2,2,2-trifluoroethylthioacetate as the source of the trifluoroethylthio group. researchgate.net The reaction is typically catalyzed by copper(I) bromide in a solvent that also acts as a base, such as benzylamine. researchgate.net

For the synthesis of trifluoroethyl ethers, a common strategy involves the reaction of an alcohol with a suitable trifluoroethylating agent. While direct dehydration of 2,2,2-trifluoroethanol (B45653) is not a viable route, the Williamson ether synthesis can be adapted. google.com This involves the reaction of a metal alkoxide or phenoxide with a 2,2,2-trifluoroethyl halide or sulfonate. For instance, bis(2,2,2-trifluoroethyl) ether can be prepared by reacting a metal 2,2,2-trifluoroethylate with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid. google.com

Reductive Amination with Trifluoroacetaldehyde Derivatives

Reductive amination provides a powerful route to N-trifluoroethylated amines. Due to the gaseous nature and high reactivity of trifluoroacetaldehyde, more stable derivatives such as trifluoroacetaldehyde ethyl hemiacetal are often employed. nih.govorganic-chemistry.org These reagents can react with primary or secondary amines in the presence of a reducing agent to form the corresponding N-(2,2,2-trifluoroethyl)amines. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ.

A highly practical three-component reaction has been developed that combines a primary amine, an aldehyde, and trifluoroacetic acid in the presence of a silane reductant. nih.gov This process is believed to involve the in-situ formation of a trifluoroacetaldehyde equivalent from the reduction of a silyl (B83357) ester of TFA. This transient aldehyde then undergoes reductive amination with the primary amine and the other aldehyde component to generate a tertiary β-fluorinated amine. nih.gov

| Carbonyl Source | Amine | Reducing Agent | Key Features | Ref. |

| Trifluoroacetaldehyde ethyl hemiacetal | Primary/Secondary Amines | e.g., Sodium borohydride | Use of a stable trifluoroacetaldehyde surrogate | nih.govorganic-chemistry.org |

| Trifluoroacetic acid (in situ reduction) | Primary Amines | Phenylsilane | Three-component, catalyst-free, operationally simple | nih.gov |

Conversion of Aldehydes and Ketones to Trifluoroethylated Arenes

A significant advancement in the synthesis of β,β,β-trifluoroethylarenes is a one-pot protocol that converts aromatic and heteroaromatic aldehydes and ketones directly to the desired products. This transformation circumvents traditional multi-step sequences that often involve the addition of a trifluoromethyl group followed by functionalization and reduction. The one-pot method proceeds via a difluoroolefination–hydrofluorination sequence. The initial step involves the conversion of the carbonyl compound to a gem-difluoroalkene, which is then hydrofluorinated to yield the final trifluoroethylated arene. This approach is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups.

Wittig-Type Olefination Reactions

A prominent strategy for the synthesis of the (2,2,2-trifluoroethyl) moiety attached to a benzene ring involves a two-step sequence beginning with a Wittig-type olefination. This approach capitalizes on the reliable formation of a carbon-carbon double bond, which is subsequently reduced to the desired single bond.

The core of this method is the reaction between a benzylphosphonium ylide and in-situ generated trifluoroacetaldehyde. The benzylphosphonium ylide is typically prepared by the reaction of a benzyl halide with triphenylphosphine (B44618), followed by deprotonation with a strong base. The trifluoroacetaldehyde, a volatile and challenging reagent to handle directly, is often generated in the reaction mixture from a more stable precursor.

The reaction proceeds through the classical Wittig mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. This initial attack leads to the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired aryl-3,3,3-trifluoropropene and the highly stable triphenylphosphine oxide. researchgate.net

The final step to obtain this compound is the hydrogenation of the carbon-carbon double bond of the aryl-3,3,3-trifluoropropene intermediate. This reduction is typically achieved using standard catalytic hydrogenation conditions, for example, with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Table 1: Key Steps in the Wittig-Type Synthesis of this compound

| Step | Reactants | Key Intermediate/Product |

| 1. Ylide Formation | Benzyltriphenylphosphonium halide, Strong Base | Benzylphosphonium ylide |

| 2. Olefination | Benzylphosphonium ylide, Trifluoroacetaldehyde | Aryl-3,3,3-trifluoropropene |

| 3. Reduction | Aryl-3,3,3-trifluoropropene, H₂, Catalyst (e.g., Pd/C) | This compound |

Copper-Catalyzed Trifluoromethylation of Boronic Acids

An alternative approach to introduce a trifluoromethyl group, which can then be potentially converted to a trifluoroethyl group, is the copper-catalyzed trifluoromethylation of aryl boronic acids. This method offers a direct way to form an Ar-CF₃ bond.

The reaction typically involves an aryl boronic acid, a copper catalyst (e.g., CuI), a suitable ligand (such as 1,10-phenanthroline), and a trifluoromethylating agent. wikipedia.org A variety of electrophilic trifluoromethylating reagents, including Togni's reagent and Umemoto's reagent, have been successfully employed. core.ac.ukharvard.edu

The proposed mechanism for this transformation begins with a transmetalation step where the aryl group from the boronic acid is transferred to the copper(I) catalyst, forming an aryl-copper(I) intermediate. researchgate.netresearchgate.net This intermediate then reacts with the electrophilic trifluoromethylating reagent. The exact mechanism of the trifluoromethyl group transfer is still a subject of investigation but is believed to proceed without the formation of a discrete Cu(I)CF₃ species when using CF₃⁺ reagents. researchgate.net Instead, a concerted process or an oxidative addition/reductive elimination pathway involving a higher oxidation state copper species may be operative.

It is important to note that this method directly yields a trifluoromethylarene (Ar-CF₃). To obtain the target this compound, a subsequent reduction of the trifluoromethyl group would be necessary. This reduction is a challenging transformation and represents a significant limitation of this approach for the direct synthesis of trifluoroethylarenes.

Table 2: Components of Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

| Component | Example(s) | Role |

| Aryl Substrate | Phenylboronic acid | Source of the aryl group |

| Copper Catalyst | Copper(I) iodide (CuI) | Facilitates the cross-coupling |

| Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst |

| CF₃ Source | Togni's reagent, Umemoto's reagent | Provides the trifluoromethyl group |

| Base | Potassium carbonate (K₂CO₃) | Often required for the reaction |

Advanced Fluorination Strategies for Benzene Rings Bearing Trifluoroethyl Groups

The introduction of additional fluorine atoms onto a benzene ring that already carries a trifluoroethyl substituent is a key strategy for modulating the physicochemical and biological properties of these molecules. Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable.

Late-Stage Fluorination Methodologies

Late-stage fluorination of complex molecules, including those with a trifluoroethyl group, is an active area of research. nih.gov While direct C-H fluorination is the ultimate goal, it often suffers from a lack of regioselectivity. A common strategy involves the pre-functionalization of the aromatic ring at a specific position, followed by a fluorination reaction.

One emerging approach that could be applicable is the conversion of an aryl C-H bond to a C-S bond, for example, by forming an aryl sulfonium (B1226848) salt. researchgate.netresearchgate.net These sulfonium salts can then undergo nucleophilic fluorination, including with isotopically labeled fluoride ([¹⁸F]F⁻) for applications in positron emission tomography (PET). researchgate.netresearchgate.net This two-step sequence allows for precise control over the position of the introduced fluorine atom.

Transition metal-catalyzed methods, particularly those using palladium or silver, have also been developed for the late-stage fluorination of arylboronic acids, aryl stannanes, and other pre-functionalized arenes. nih.govacs.org These methods often employ electrophilic fluorinating agents and can tolerate a wide range of functional groups. nih.gov The applicability of these methods to substrates already containing a trifluoroethyl group would depend on the specific reaction conditions and the electronic nature of the substituted ring.

Electrophilic and Nucleophilic Aromatic Fluorination

The electronic properties of the (2,2,2-trifluoroethyl) group play a crucial role in determining the feasibility and regioselectivity of further fluorination of the aromatic ring.

Electrophilic Aromatic Fluorination: The trifluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com The deactivating nature of the trifluoroethyl group makes electrophilic fluorination more challenging compared to electron-rich aromatic systems. Furthermore, the trifluoroethyl group is a meta-director. Therefore, if an electrophilic fluorination were to occur, the fluorine atom would be directed to the meta position relative to the trifluoroethyl substituent. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org

Nucleophilic Aromatic Fluorination (SₙAr): The electron-withdrawing nature of the trifluoroethyl group makes the aromatic ring more susceptible to nucleophilic aromatic substitution. For an SₙAr reaction to occur, a good leaving group (such as a halide or a nitro group) must be present on the ring, typically in a position that is ortho or para to the activating trifluoroethyl group. The reaction proceeds via the attack of a nucleophilic fluoride source (e.g., KF, CsF) to form a resonance-stabilized Meisenheimer complex, followed by the expulsion of the leaving group. core.ac.uk The strong activation provided by the trifluoroethyl group can facilitate the displacement of leaving groups that would be unreactive on an unactivated ring.

Reactivity Profiles and Reaction Mechanisms of 2,2,2 Trifluoroethyl Benzene Systems

Electrophilic Aromatic Substitution on (2,2,2-Trifluoroethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for arenes. The substituent already present on the aromatic ring significantly influences both the rate of reaction and the position of the incoming electrophile.

Deactivating Effects of the Trifluoroethyl Group

A substituent is considered deactivating if it causes the substituted benzene (B151609) ring to react more slowly than benzene itself in electrophilic aromatic substitution reactions. vanderbilt.edu The (2,2,2-Trifluoroethyl) group, -CH₂CF₃, is a deactivating group. This effect stems from the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl (-CF₃) moiety.

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the methylene (B1212753) (-CH₂-) group and, subsequently, from the benzene ring through the sigma bond network. libretexts.org This withdrawal of electron density reduces the nucleophilicity of the aromatic ring, making it less attractive to incoming electrophiles and thus slowing down the reaction rate compared to unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com

The deactivating nature of a substituent can be quantified using Hammett constants (σ). Positive values indicate an electron-withdrawing, deactivating character. While the specific Hammett constant for the -CH₂CF₃ group is not as commonly cited as for other groups, it can be understood in the context of related substituents.

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CH₃ (Methyl) | -0.07 | -0.17 | Activating (Electron-Donating) |

| -H (Hydrogen) | 0.00 | 0.00 | Reference |

| -CH₂CF₃ (Trifluoroethyl) | ~+0.37 | ~+0.35 | Deactivating (Electron-Withdrawing) |

| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strongly Deactivating (Electron-Withdrawing) |

Regioselectivity in Substituted this compound Analogs

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. Deactivating groups that withdraw electrons primarily through an inductive effect, like the trifluoroethyl group, are meta-directors. libretexts.orgwikipedia.org

The directing effect is determined by the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. libretexts.org When an electrophile attacks a substituted benzene ring, three potential arenium ions can be formed, corresponding to ortho, meta, and para substitution.

For this compound, attack at the meta position is favored because the resulting arenium ion is more stable than those formed from ortho or para attack. In the resonance structures for ortho and para attack, one of the contributing structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CH₂CF₃ group. This arrangement is highly destabilized by the inductive effect of the substituent. libretexts.org In contrast, the resonance structures for the meta-substituted intermediate avoid placing the positive charge on this carbon, resulting in a lower energy, more stable intermediate. vanderbilt.edu Consequently, the transition state leading to the meta product is lower in energy, and meta-substitution is the major pathway. libretexts.org

| Substituent Type | Example | Reactivity | Directing Effect |

|---|---|---|---|

| Activating | -CH₃, -OH | Faster than benzene | Ortho, Para |

| Deactivating (Inductive) | -CH₂CF₃, -CF₃, -NO₂ | Slower than benzene | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br | Slower than benzene | Ortho, Para |

Mechanistic Insights into Arenium Ion Formation and Aromatization

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. byjus.com

Formation of the Arenium Ion : The reaction begins with the attack of the electrophile (E⁺) on the π-electron system of the this compound ring. nextgurukul.inembibe.com This step is typically the slow, rate-determining step as it involves the disruption of the stable aromatic system. The attack forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. wikipedia.org In this intermediate, one carbon atom of the ring is sp³-hybridized and bonded to both the electrophile and a hydrogen atom, while the positive charge is delocalized over the other five carbon atoms through resonance. byjus.com

Aromatization : In the second, much faster step, a weak base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the sp³-hybridized carbon atom. byjus.comnextgurukul.in This process, known as aromatization, restores the stable aromatic π-system and yields the final substituted product.

Nucleophilic Aromatic Substitution of Activated this compound Derivatives

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SₙAr is facilitated by the presence of strong electron-withdrawing groups. byjus.commasterorganicchemistry.com Therefore, a this compound ring, especially with additional activating groups, can be a substrate for this type of reaction.

Role of Electron-Withdrawing Substituents

For SₙAr to occur, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by having one or more strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (such as a halide). libretexts.orglibretexts.org

The mechanism proceeds via a two-step addition-elimination process:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group departs, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups is critical because they stabilize the negatively charged Meisenheimer complex through resonance and/or induction. masterorganicchemistry.comlibretexts.org The (2,2,2-Trifluoroethyl) group, being electron-withdrawing, would contribute to this stabilization. However, for efficient SₙAr reactions, much stronger activating groups like nitro (-NO₂) or cyano (-CN) groups are typically required. If a this compound derivative were to also contain a nitro group ortho or para to a leaving group, the ring would be significantly activated for nucleophilic substitution.

Intramolecular Nucleophilic Aromatic Rearrangements (e.g., Smiles Rearrangement)

The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgmanchester.ac.uk In this reaction, an activated aromatic system is linked by a connecting chain to a nucleophilic functional group. The nucleophile attacks the aromatic ring intramolecularly, displacing a linking atom (X) from the ring to form a new ring system.

The general requirements for a Smiles rearrangement are:

An aromatic ring activated by at least one strong electron-withdrawing group (e.g., -NO₂) ortho or para to the reaction site. wikipedia.orgchemistry-reaction.com

A side chain containing a nucleophilic group (Y-H), such as an alcohol, amine, or thiol.

A connecting atom (X), such as an oxygen, sulfur, or sulfone group, that can act as a leaving group from the aromatic ring. wikipedia.org

Oxidation and Reduction Chemistry of the Trifluoroethyl Moiety

The (2,2,2-trifluoroethyl) group imparts unique reactivity to the benzene ring, distinct from that of a simple alkyl substituent. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the oxidation and reduction pathways of this moiety.

Selective Oxidation to Trifluoroacetic Acid Derivatives

The oxidation of alkyl side-chains on an aromatic ring is a common transformation in organic synthesis. Typically, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid convert an alkylbenzene to benzoic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.org The mechanism of this side-chain oxidation is complex but is understood to proceed through the formation of intermediate benzylic radicals. libretexts.org The presence of the aromatic ring greatly enhances the reactivity of the benzylic C-H bonds. libretexts.org

For this compound, the benzylic carbon (the carbon attached to the benzene ring) possesses two hydrogen atoms. Therefore, under strong oxidizing conditions, the expected product is benzoic acid, resulting from the cleavage of the C-C bond between the benzylic and the trifluoromethyl-bearing carbon.

| Starting Material | Oxidizing Agent | Product |

| Alkylbenzene (with benzylic H) | KMnO₄, H₂O, heat | Benzoic Acid |

| This compound | KMnO₄, H₂O, heat | Benzoic Acid (expected) |

Selective oxidation of the trifluoroethyl group to a trifluoroacetic acid derivative without cleaving the side chain is not a standard transformation. The high strength of the C-F bonds and the stability of the CF₃ group make its direct oxidation challenging. The more reactive benzylic C-H bonds are the primary sites of oxidative attack.

Reduction of the Trifluoroethyl Group

The reduction of the trifluoroethyl group in this compound involves the cleavage of highly stable carbon-fluorine bonds. While the direct reduction of such groups is challenging, related transformations on trifluoromethylarenes (Ar-CF₃) provide insight into the potential reactivity. Reductive activation of C-F bonds can be achieved through methods like electrochemical reduction or the use of low-valent metals. nih.gov However, a significant challenge is preventing exhaustive defluorination to the corresponding methyl group. nih.gov

Partial reduction to generate difluoroethyl or monofluoroethyl derivatives is a more sought-after transformation. Systems utilizing catalytic amounts of palladium and copper, in conjunction with a silane (B1218182) reducing agent, have been reported for the selective defluorofunctionalization of certain activated trifluoromethylaromatic compounds. nih.gov These methods often proceed through the formation of anionic difluorobenzylic intermediates that can be trapped. nih.gov It is plausible that similar strategies could be adapted for the controlled reduction of the trifluoroethyl group in this compound, although the conditions would likely need to be carefully optimized to achieve selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. thermofisher.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become indispensable. thermofisher.comacs.org The participation of this compound in these reactions is dictated by the electronic properties of the trifluoroethyl group and whether the aromatic ring is further functionalized with a suitable leaving group (e.g., a halide).

The trifluoroethyl group (-CH₂CF₃) is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This deactivates the benzene ring towards electrophilic substitution. However, in the context of cross-coupling reactions where an aryl halide is coupled with an organometallic reagent, this electronic effect can be influential.

For a hypothetical reaction involving a halogenated derivative, such as 4-bromo-(2,2,2-trifluoroethyl)benzene, the general catalytic cycle for a Suzuki coupling would be as follows:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.

Transmetalation : A boronic acid derivative (in the presence of a base) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. umb.edu

The electron-withdrawing nature of the trifluoroethyl group would make the oxidative addition step faster compared to an electron-rich aryl halide. This can be advantageous in achieving efficient coupling.

| Coupling Reaction | Typical Catalyst | Reactants | Product Type |

| Suzuki-Miyaura | Palladium | Aryl Halide + Boronic Acid | Biaryl |

| Heck | Palladium | Aryl Halide + Alkene | Aryl-substituted Alkene |

| Negishi | Palladium or Nickel | Aryl Halide + Organozinc Reagent | Biaryl or Alkyl/Alkenyl Arene |

| Sonogashira | Palladium/Copper | Aryl Halide + Terminal Alkyne | Aryl Alkyne |

While specific examples involving this compound derivatives in the literature are not abundant, the principles of cross-coupling chemistry suggest they would be viable substrates, with their reactivity influenced by the deactivating trifluoroethyl substituent.

Acid-Mediated Transformations and Carbocation Generation from Trifluoromethylated Arenes

Friedel-Crafts Type Reactions and Intramolecular Cyclizations

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl groups to an aromatic ring. wikipedia.org These reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion). masterorganicchemistry.com

The success of a Friedel-Crafts reaction is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and favor the reaction, while electron-withdrawing groups deactivate the ring and hinder it. The (2,2,2-trifluoroethyl) group is a potent deactivating group due to its strong electron-withdrawing inductive effect. Consequently, this compound is significantly less reactive than benzene in Friedel-Crafts alkylation and acylation reactions. youtube.com The reaction would require harsh conditions and would likely result in low yields, with substitution favoring the meta position. youtube.com

Reactivity in Friedel-Crafts Acylation:

| Substrate | Relative Reactivity |

| Anisole (C₆H₅OCH₃) | Highly Activated |

| Toluene (C₆H₅CH₃) | Activated |

| Benzene (C₆H₆) | Baseline |

| Chlorobenzene (C₆H₅Cl) | Deactivated |

| This compound | Strongly Deactivated |

Intramolecular cyclizations that proceed via a Friedel-Crafts-type mechanism would also be disfavored if the trifluoroethyl group is attached to the aromatic ring that is intended to be alkylated or acylated. The deactivation of the ring would make the intramolecular electrophilic attack difficult to achieve.

Spectroscopic and Advanced Characterization Techniques for 2,2,2 Trifluoroethyl Benzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of (2,2,2-Trifluoroethyl)benzene, offering a non-destructive window into its molecular framework. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can piece together a comprehensive picture of the compound's structure and electronic landscape.

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is particularly crucial for organofluorine compounds. For this compound, the three fluorine atoms are chemically equivalent, residing in the same electronic environment on the terminal methyl group. This equivalence results in a single resonance signal in the ¹⁹F NMR spectrum.

Research data indicates that in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹⁹F signal for this compound appears at a chemical shift (δ) of approximately -66.0 ppm. docbrown.info This signal is observed as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) (-CH₂-) group. docbrown.info The multiplicity and chemical shift provide unambiguous evidence for the -CF₃ group and its position relative to the methylene bridge.

¹H and ¹³C NMR for Structural Assignments and Electronic Effects

¹H and ¹³C NMR spectroscopy provide complementary information that, when combined with ¹⁹F NMR, allows for a complete structural assignment.

In the ¹H NMR spectrum, two main sets of signals are observed for this compound:

A complex multiplet in the aromatic region, typically between δ 7.27 and 7.32 ppm, which corresponds to the five protons on the phenyl ring. docbrown.info

A quartet signal for the two methylene protons (-CH₂-) at approximately δ 3.31 ppm. docbrown.info The splitting of this signal into a quartet is a result of coupling to the three equivalent fluorine atoms of the adjacent -CF₃ group, with a coupling constant (J) of about 10.8 Hz. docbrown.info

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons.

The carbon atom of the trifluoromethyl group (-CF₃) appears as a quartet around δ 125.9 ppm due to the large one-bond carbon-fluorine coupling (¹JCF) of approximately 275.5 Hz. docbrown.info

The methylene carbon (-CH₂-) also shows a quartet, but with a smaller two-bond carbon-fluorine coupling (²JCF) of around 29.6 Hz, appearing at a chemical shift of about δ 40.2 ppm. docbrown.info

The aromatic carbons appear in the typical region between δ 128 and 131 ppm. docbrown.info

The following table summarizes the characteristic NMR data for this compound. docbrown.info

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | -66.0 | Triplet (t) | 11.6 | -CF₃ |

| ¹H | 7.27-7.32 | Multiplet (m) | 5H (Aromatic) | |

| 3.31 | Quartet (q) | 10.8 | 2H (-CH₂-) | |

| ¹³C | 130.2, 128.7, 128.1 | Aromatic Carbons | ||

| 125.9 | Quartet (q) | 275.5 | -CF₃ | |

| 40.2 | Quartet (q) | 29.6 | -CH₂- | |

| Data acquired in CDCl₃ solvent. |

Dynamic NMR Studies for Conformational Analysis and Mechanistic Pathways

Dynamic NMR (DNMR) is a powerful technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. researchgate.net For this compound, the primary conformational flexibility arises from rotation around the C-C single bond connecting the trifluoroethyl group to the benzene (B151609) ring.

While specific DNMR studies on this compound are not extensively documented in the literature, the principles of the technique can be applied to understand its conformational behavior. At ambient temperature, the rotation around the C(aryl)-C(alkyl) bond is typically fast, resulting in time-averaged NMR signals. However, by lowering the temperature, it is possible to slow this rotation to a point where distinct signals for different conformers might be observed. unibas.it For substituted ethylbenzenes, the conformation in which the ethyl group is perpendicular to the plane of the aromatic ring is often the most stable. researchgate.net DNMR experiments could determine the energy barrier for this rotation by analyzing the changes in the NMR line shape as a function of temperature. This would provide valuable thermodynamic data on the stability of different rotational isomers (rotamers) and the mechanistic pathway of their interconversion.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the molecular formula C₈H₇F₃, HRMS is used to confirm its composition.

Research has shown that the experimentally determined mass closely matches the calculated theoretical mass. docbrown.info

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₈H₇F₃] | 160.0500 | 160.0502 |

This excellent agreement between the calculated and found values provides strong evidence for the presence of eight carbon atoms, seven hydrogen atoms, and three fluorine atoms in the molecule, confirming its identity. docbrown.info

Analysis of Fragmentation Patterns for Structural Elucidation

When a molecule of this compound is ionized in a mass spectrometer, typically by electron impact (EI), the resulting molecular ion ([M]⁺˙) can undergo fragmentation. The pattern of these fragments is a unique fingerprint that provides structural information.

The fragmentation of this compound is influenced by the stable aromatic ring and the C-C and C-F bonds of the side chain. Key fragmentation pathways are analogous to those of other alkylbenzenes, with modifications due to the trifluoromethyl group. docbrown.infowhitman.edu

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is observed at an m/z of 160, corresponding to the molecular weight of the compound.

Loss of a Methyl Group (Benzylic Cleavage): While less favorable than in ethylbenzene (B125841) due to the strong C-F bonds, cleavage of the C-C bond between the methylene and trifluoromethyl groups can occur. However, the most characteristic fragmentation in alkylbenzenes is cleavage of the bond beta to the aromatic ring. For ethylbenzene, this leads to the highly stable tropylium (B1234903) ion at m/z 91. whitman.edupearson.comyoutube.com

Formation of the Phenyl Cation ([C₆H₅]⁺): Loss of the entire trifluoroethyl group (•CH₂CF₃) would result in the phenyl cation at m/z 77. docbrown.info

Loss of HF: The presence of fluorine allows for the potential elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, which would lead to a fragment ion at m/z 140.

The analysis of these characteristic fragments helps to piece together the structure of the original molecule and confirm the identity of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the this compound molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

In the analysis of this compound, the spectra are characterized by contributions from the benzene ring, the methylene (-CH₂) bridge, and the trifluoromethyl (-CF₃) group. For benzene derivatives containing CF₃ groups, a particularly notable feature is a broad and very strong band in the IR spectrum near 1330 cm⁻¹, which is attributed to the C-CF₃ stretching mode. ias.ac.in The symmetric stretching mode of the CF₃ group is typically observed in the Raman spectra between 736 and 785 cm⁻¹. ias.ac.in

The presence of the methylene group gives rise to characteristic stretching and bending vibrations. C-H skew-symmetric and symmetric stretching modes are expected around 3245 cm⁻¹ and 3049 cm⁻¹, respectively. oatext.com Methylene scissoring, twisting, and rocking vibrations are also identifiable in the mid-to-low frequency regions of the spectra. oatext.com

The benzene ring itself contributes a series of characteristic bands. C-H stretching vibrations from the aromatic ring typically appear in the 3250–3500 cm⁻¹ range. oatext.com Aromatic C-C stretching modes are observed as strong Raman bands, such as one around 1259 cm⁻¹. oatext.com The substitution pattern on the benzene ring also influences the spectra, particularly in the "fingerprint" region below 1500 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methylene (-CH₂) | Asymmetric/Symmetric Stretching | 2925 - 2850 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-CF₃ | Stretching | ~1330 | IR (Strong) |

| C-F | Stretching | 1100 - 1250 | IR |

| CF₃ | Symmetric Stretching | 730 - 790 | Raman |

Electronic Spectroscopy (UV-Vis) for Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, primarily those associated with the π-electron system of the benzene ring. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the key chromophore is the benzene ring.

Substituted benzenes typically exhibit two primary absorption bands originating from π → π* transitions. The intense E-band appears at shorter wavelengths (below 200 nm), while the B-band, characterized by fine vibrational structure, appears at longer wavelengths (around 255 nm). The introduction of the (2,2,2-trifluoroethyl) substituent influences the position and intensity of these bands. The trifluoromethyl group is strongly electron-withdrawing, which can affect the energy levels of the aromatic π-system. This can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzene. In some complex molecules containing trifluoromethyl groups, UV-Vis spectra are used to analyze intramolecular charge transfer (ICT), which is reflected in the solvatochromic behavior of the absorption bands. mdpi.comrsc.org

| Transition Type | Typical Band | Approximate λmax (nm) | Description |

|---|---|---|---|

| π → π | E-band | < 200 | High-intensity band associated with the benzene ring. |

| π → π | B-band | ~255 - 265 | Lower-intensity band, characteristic of the benzene ring, may show fine structure. |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Furthermore, X-ray diffraction analysis reveals the nature of intermolecular interactions that govern the crystal packing. For fluorinated aromatic compounds, these interactions can be diverse. In the crystal structure of a derivative of this compound, short intramolecular C-H···F contacts were observed. nih.gov In related fluorinated molecules, intermolecular C-H···O hydrogen bonds and slipped π–π stacking interactions are common. researchgate.net The π–π stacking can involve perpendicular interplanar distances of around 3.55 Å and centroid-centroid distances of approximately 3.85 Å. researchgate.net The interactions in solid benzene itself involve H-atoms of one molecule linking to the center of the aromatic ring of a neighbor. tudelft.nl A crystallographic study of this compound would likely reveal a combination of weak hydrogen bonds (such as C-H···F) and dispersive forces, including potential π-π stacking, which collectively determine the solid-state architecture.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| C-H···F Hydrogen Bonds | Weak hydrogen bonds involving the fluorine atoms and hydrogen atoms from the methylene or aromatic groups. | Variable |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~3.5 - 3.9 (centroid-centroid) |

| C-H···π Interactions | Interaction of a C-H bond with the π-electron cloud of the benzene ring. | Variable |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column, with separation based on its boiling point and interactions with the stationary phase. For this compound, a standard non-polar column (like polydimethylsiloxane (B3030410) OV-101) is effective, with a reported Kovats Retention Index of 812. nih.govresearchgate.net Detection is typically achieved using a flame ionization detector (FID) or a mass spectrometer (MS), the latter providing structural information through fragmentation patterns. nih.gov The presence of the trifluoroethyl group also makes it amenable to analysis by GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity checks and preparative purification. For compounds like this compound and its derivatives, reverse-phase HPLC is the most common method. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase would be a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape. Purity levels greater than 95% are routinely confirmed using this method for related fluorinated compounds. sigmaaldrich.com

| Technique | Stationary Phase | Mobile Phase / Conditions | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., OV-101) | Inert carrier gas (e.g., He, N₂) | FID, MS, ECD | Purity assessment, identification, retention index determination. |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., C18) | Acetonitrile/Water gradient (often with 0.1% TFA) | UV | Purity assessment, preparative purification. |

Computational and Theoretical Studies on 2,2,2 Trifluoroethyl Benzene Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its stability, geometry, and reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to determine a wide range of molecular and electronic properties of (2,2,2-Trifluoroethyl)benzene. By calculating the electron density, DFT can predict optimized molecular geometries, vibrational frequencies, and thermochemical properties.

For a molecule like this compound, DFT calculations can elucidate the influence of the electron-withdrawing trifluoroethyl group on the aromatic ring. This includes determining bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate electronic properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Calculated Value |

| Dipole Moment | 2.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

Note: The data in this table is representative and based on typical values for similar fluorinated aromatic compounds, as direct computational studies on this compound are not widely available.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for energetics.

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for calculations where high accuracy is paramount. For this compound, high-level ab initio calculations can provide precise predictions of heats of formation, reaction energies, and activation barriers for chemical reactions. These calculations are essential for constructing accurate potential energy surfaces and for understanding reaction mechanisms in detail.

Molecular Dynamics Simulations for Conformational Analysis

The trifluoroethyl group in this compound can rotate around the C-C bond connecting it to the benzene (B151609) ring, leading to different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of molecules by simulating the atomic motions over time.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its participation in reactions such as electrophilic aromatic substitution. Theoretical calculations can map out the entire reaction pathway, from reactants to products, identifying key intermediates and transition states.

The characterization of transition states is a critical aspect of reaction mechanism modeling. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and an understanding of the factors that control the reaction's feasibility. For instance, in an electrophilic attack on the benzene ring of this compound, computational modeling can determine the relative energies of the transition states for attack at the ortho, meta, and para positions, thereby predicting the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity via Computational Descriptors

Computational descriptors are numerical values derived from theoretical calculations that can be used to predict the reactivity and selectivity of a molecule. These descriptors provide a quantitative measure of various electronic and structural properties that influence chemical behavior.

An electrostatic potential (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electron density.

For this compound, the ESP map can predict the sites most susceptible to electrophilic attack. The electron-withdrawing nature of the trifluoromethyl group in the trifluoroethyl substituent is expected to reduce the electron density of the aromatic ring compared to benzene or toluene. The ESP map would visually demonstrate this deactivation. It would also show the distribution of the remaining electron density, helping to predict whether an incoming electrophile would preferentially attack the ortho, meta, or para positions. Studies on the closely related (trifluoromethyl)benzene show a significant reduction in the negative electrostatic potential of the aromatic ring, making it less reactive towards electrophiles than toluene. study.com

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgepfl.ch The HOMO is the outermost orbital containing electrons and is considered nucleophilic, or electron-donating, while the LUMO is the innermost orbital without electrons and is considered electrophilic, or electron-accepting. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. wikipedia.orgchemrxiv.org A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

In the context of this compound, FMO theory provides insights into its reactivity profile. The presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group (-CH₂CF₃) significantly influences the electronic properties of the benzene ring. This group exerts a powerful negative inductive effect (-I), pulling electron density away from the aromatic system. This has a direct impact on the energy levels of the frontier orbitals.

Computational studies on similar fluorinated aromatic compounds show that such electron-withdrawing substituents lower the energy of both the HOMO and LUMO levels compared to unsubstituted benzene. researchgate.net The lowering of the LUMO energy makes the aromatic ring more susceptible to nucleophilic attack, as it becomes a better electron acceptor. Conversely, the stabilization and lowering of the HOMO energy make the molecule less susceptible to electrophilic attack, as its electrons are held more tightly and are less available for donation. wuxibiology.com

The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound can be precisely calculated using computational methods like Density Functional Theory (DFT). chemrxiv.org These calculated values are crucial for predicting the molecule's behavior in various chemical reactions, including pericyclic reactions and Lewis acid-base interactions. wikipedia.orglibretexts.org For instance, in a reaction with an electron-rich species (a nucleophile), the primary interaction would be between the nucleophile's HOMO and the LUMO of the this compound's aromatic ring. ucsb.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built upon molecular descriptors that quantify various electronic, steric, and hydrophobic features of a molecule. For this compound, QSAR and QSPR studies are instrumental in predicting its behavior and interactions in chemical and biological systems.

Correlation of Fluorine Substitution with Electronic and Steric Effects

The substitution of hydrogen atoms with fluorine in the ethyl group of this compound introduces profound electronic and steric changes that are quantifiable through QSAR/QSPR descriptors.

Electronic Effects: The primary electronic influence of the trifluoroethyl group is its strong electron-withdrawing nature, which is a consequence of the high electronegativity of the fluorine atoms. nih.gov This is primarily an inductive effect (-I). The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on an aromatic ring. wikipedia.org The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. While the specific Hammett constant for the -CH₂CF₃ group is not as commonly tabulated as for -CF₃, the values for the trifluoromethyl group serve as a very close approximation due to the insulating effect of the methylene (B1212753) (-CH₂-) bridge being minimal. The trifluoromethyl group has positive σ values, indicating a strong electron-withdrawing character through both inductive and resonance effects. wikipedia.orgmdpi.com

| Substituent | σmeta | σpara |

|---|---|---|

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -Cl (Chloro) | 0.37 | 0.23 |

| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 |

| -NO₂ (Nitro) | 0.71 | 0.78 |

Data sourced from various chemistry resources. wikipedia.orgviu.castenutz.eu

Steric Effects: The trifluoroethyl group is significantly bulkier than a hydrogen atom or a methyl group. In QSAR/QSPR studies, steric effects are often quantified using parameters like the Taft steric parameter (Es) or molar refractivity. The introduction of the -CH₂CF₃ group can influence molecular conformation and hinder the approach of reactants to nearby sites on the benzene ring. acs.org This steric hindrance can affect reaction rates and binding affinities to biological targets.

Prediction of Lipophilicity and its Influence on Molecular Interactions

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery and environmental science. mdpi.com It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (logP). The introduction of fluorine atoms generally increases a molecule's lipophilicity. nih.govsciprofiles.com

Computational methods and QSPR models are routinely used to predict logP values, especially in the early stages of research. mdpi.com For this compound, the replacement of three hydrogen atoms in an ethyl group with highly hydrophobic fluorine atoms is expected to result in a significantly higher logP value compared to ethylbenzene (B125841). This increased lipophilicity has a direct bearing on the molecule's interactions.

Influence on Molecular Interactions:

Biological Systems: Higher lipophilicity often enhances the ability of a molecule to cross biological membranes, such as the blood-brain barrier. It can also lead to stronger binding with hydrophobic pockets of proteins and receptors. mdpi.com

Environmental Fate: In an environmental context, higher lipophilicity can lead to increased bioaccumulation in fatty tissues of organisms and stronger adsorption to soil organic matter.

Solubility: An increase in lipophilicity typically corresponds to a decrease in aqueous solubility, a crucial factor for many applications. nih.gov

The interplay between the electronic effects of the trifluoroethyl group and its lipophilicity governs the non-covalent interactions it can form, such as hydrophobic interactions and specific interactions involving the fluorine atoms (e.g., C-F···H bonds). researchgate.net

| Property | Effect of the -(CH₂)CF₃ Group | Consequence for Molecular Interactions |

|---|---|---|

| Electron Density on Ring | Decreased (Strong -I Effect) | Favors interactions with nucleophiles/electron-rich systems. |

| Lipophilicity (logP) | Increased | Enhances hydrophobic interactions and membrane permeability. |

| Aqueous Solubility | Decreased | Reduces availability in aqueous media. |

| Steric Bulk | Increased (vs. -H, -CH₃) | Can hinder binding at sterically crowded sites. |

Research Applications in Advanced Chemical Sciences

Applications in Materials Chemistry and Polymer Science

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. (2,2,2-Trifluoroethyl)benzene serves as a valuable precursor and building block in the creation of advanced materials with tailored functionalities.

Development of Fluorinated Polymers with Tailored Properties

While direct polymerization of a vinyl-substituted this compound (trifluoroethylstyrene) is a potential route to novel fluorinated polymers, much of the current research has focused on the use of related trifluoroethyl-containing monomers. For instance, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA) is a widely studied monomer that imparts desirable properties to polymers. Copolymers of TFEMA with other monomers, such as n-butyl acrylate, have been synthesized via free radical polymerization. These polymers exhibit interesting properties for applications such as self-healable materials.

The synthesis of fluorinated bottlebrush polymers based on poly(2,2,2-trifluoroethyl methacrylate) has also been reported. These polymers, with their unique architecture of long side-chains on a linear backbone, display enhanced hydrophobicity compared to their linear counterparts, making them promising for applications in coatings and surface modifications. Although not directly derived from this compound, these studies highlight the significant interest in incorporating the trifluoroethyl moiety into polymer structures to achieve specific performance characteristics. Research into the polymerization of trifluoroethylstyrene and its derivatives could lead to a new class of fluorinated polymers with a unique combination of aromatic and fluorinated aliphatic properties.

Utilization in Liquid Crystals and Specialty Coatings

The incorporation of fluorine atoms is a well-established strategy in the design of liquid crystal (LC) materials to modulate properties such as dielectric anisotropy, viscosity, and mesophase behavior. While direct evidence of the use of this compound in commercially available liquid crystals is not widespread, the synthesis of laterally fluorinated azo/ester derivatives for liquid crystal applications has been investigated. The introduction of fluorine can significantly influence the mesomorphic properties of these compounds. The trifluoromethyl group, in particular, has been incorporated into chiral dopants for ferroelectric liquid crystal mixtures. Given these trends, the (2,2,2-trifluoroethyl)phenyl moiety represents a promising structural motif for the design of new liquid crystalline materials with tailored electro-optical properties.

In the realm of specialty coatings, fluorinated polymers are highly valued for their low surface energy, chemical inertness, and weather resistance. Copolymers containing fluorinated styrenes have been developed as antibiofouling coatings, demonstrating that an increased content of the fluorinated monomer leads to lower protein adsorption. Polymers derived from monomers like 2,2,2-trifluoroethyl methacrylate are also used in the formulation of fluorine-containing resin coatings. Although specific applications of coatings derived directly from this compound are not extensively documented, the properties of the trifluoroethyl group make it a strong candidate for future developments in this area.

Precursors for Functionalized Materials